7-hydroxy-1-(pentan-2-yl)-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one
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Overview
Description
3-HYDROXY-1-(PENTAN-2-YL)-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines This compound is characterized by its unique structure, which includes a hydroxy group, a pentanyl group, a propoxyphenyl group, and a pyrazolo-thiazepine core
Preparation Methods
The synthesis of 3-HYDROXY-1-(PENTAN-2-YL)-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester.
Thiazepine ring formation: The pyrazole intermediate is then reacted with a thioamide to form the thiazepine ring.
Functional group modifications: The hydroxy, pentanyl, and propoxyphenyl groups are introduced through various organic reactions, such as alkylation and hydroxylation.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
3-HYDROXY-1-(PENTAN-2-YL)-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-HYDROXY-1-(PENTAN-2-YL)-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders or cancer.
Material Science: Its unique structure makes it a potential candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-(PENTAN-2-YL)-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-HYDROXY-1-(PENTAN-2-YL)-4-(4-PROPOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE include other pyrazolo[3,4-e][1,4]thiazepines with different substituents These compounds can be compared based on their chemical properties, biological activities, and potential applications
Properties
Molecular Formula |
C20H27N3O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-pentan-2-yl-4-(4-propoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione |
InChI |
InChI=1S/C20H27N3O3S/c1-4-6-13(3)23-19-17(20(25)22-23)18(27-12-16(24)21-19)14-7-9-15(10-8-14)26-11-5-2/h7-10,13,18H,4-6,11-12H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
MGMDGDIJTYZASL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCCC)C(=O)N1 |
Origin of Product |
United States |
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